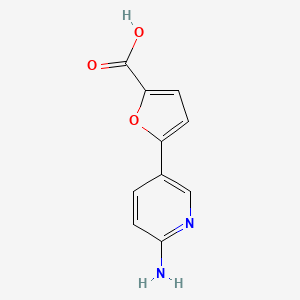

5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid

Description

5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a pyridine moiety bearing an amino group at its 6-position. The carboxylic acid group at the 2-position of the furan ring enhances its polarity, making it a candidate for applications requiring aqueous solubility and hydrogen-bonding interactions. The amino group on the pyridine ring introduces electron-donating effects, which may influence reactivity, acidity, and biological activity.

Properties

IUPAC Name |

5-(6-aminopyridin-3-yl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSSWHSWBXVNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=C(O2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

5-(6-Chloropyridin-3-yl)furan-2-carboxylic Acid

- Substituent : Chloro (electron-withdrawing) at the pyridine 6-position.

- Molecular Formula: C${10}$H$6$ClNO$_3$ (CAS: 56632-46-3) .

- This compound may exhibit stronger acidity due to the electron-withdrawing effect of Cl.

- Applications : Chloropyridine derivatives are common in herbicides and fungicides; similar reactivity could be inferred here.

5-(6-Nitropyridin-3-yl)furan-2-carboxylic Acid

- Substituent : Nitro (strongly electron-withdrawing) at the pyridine 6-position.

- Properties: The nitro group further increases acidity and may reduce stability under reducing conditions. Likely lower solubility in water than the amino analog.

- Applications : Nitropyridine derivatives are often intermediates in explosive or agrochemical synthesis.

5-(6-(Trifluoromethyl)pyridin-3-yl)furan-2-carboxylic Acid

- Substituent : Trifluoromethyl (electron-withdrawing, hydrophobic) at the pyridine 6-position.

- Properties: The CF$_3$ group enhances metabolic stability and lipophilicity, making it suitable for drug design targeting hydrophobic pockets. The carboxylic acid’s pKa may be lower than the amino derivative.

Variations in Substituent Position and Linkage

5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-carboxylic Acid

- Structure: Aminomethyl linker between furan and pyridine rings.

- Properties: The flexible linker may improve binding to protein targets, while the amino group retains hydrogen-bonding capability. Enhanced solubility compared to direct aryl-linked analogs.

5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic Acid

Heteroatom and Functional Group Modifications

5-(Methylsulfanyl)furan-2-carboxylic Acid

- Substituent : Methylsulfanyl (thioether) at the furan 5-position.

- Molecular Formula : C$6$H$6$O$_3$S (CAS: 21984-78-1) .

- Properties: The sulfur atom increases lipophilicity and may participate in unique redox reactions.

5-(4-Bromophenyl)furan-2-carboxylic Acid

Comparative Analysis Table

| Compound Name | Substituent/Modification | Molecular Formula | Key Properties | Potential Applications |

|---|---|---|---|---|

| 5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid | 6-Amino on pyridine | C${10}$H$8$N$2$O$3$ | High solubility, H-bond donor/acceptor | Pharmaceuticals, agrochemicals |

| 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid | 6-Chloro on pyridine | C${10}$H$6$ClNO$_3$ | Lipophilic, acidic | Herbicides, fungicides |

| 5-(6-Nitropyridin-3-yl)furan-2-carboxylic acid | 6-Nitro on pyridine | C${10}$H$6$N$2$O$5$ | Electron-deficient, unstable under reduction | Explosive intermediates |

| 5-(6-(Trifluoromethyl)pyridin-3-yl)furan-2-carboxylic acid | 6-CF$_3$ on pyridine | C${11}$H$6$F$3$NO$3$ | Hydrophobic, metabolically stable | Drug design |

| 5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-carboxylic acid | Aminomethyl linker | C${12}$H${11}$N$2$O$3$ | Flexible, improved target binding | Enzyme inhibitors |

Biological Activity

5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a furan ring with a carboxylic acid group and an amino-substituted pyridine, giving it the molecular formula and a molecular weight of approximately 204.19 g/mol. The unique structural components are pivotal in determining its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and cervical cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development as an anticancer drug .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, derivatives with different substituents on the furan or pyridine rings have been synthesized to evaluate their impact on potency. Table 1 summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(4-Aminophenyl)furan-2-carboxylic acid | C11H10N2O3 | Contains an aminophenyl group instead of pyridine. |

| 6-(Aminopyrimidin-4-yl)furan-2-carboxylic acid | C11H10N4O3 | Features a pyrimidine ring, enhancing biological activity. |

| 5-(2-Aminothiazol-4-yl)furan-2-carboxylic acid | C10H8N2O3S | Incorporates a thiazole ring, potentially increasing antimicrobial properties. |

Synthesis Methods

Several synthetic routes have been developed for producing this compound, each varying in yield and complexity. Common methods include:

- Condensation Reactions : Utilizing furan derivatives with aminopyridines under acidic conditions.

- Carboxylation Reactions : Introducing the carboxylic acid group through carbon dioxide incorporation.

These methods are critical for optimizing yield and purity for pharmacological applications.

Case Studies

- Antimicrobial Evaluation : A study assessed the compound's effectiveness against various microbial strains using standard agar diffusion methods. Results indicated significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro assays on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed IC50 values indicating effective dose ranges for inducing cytotoxicity without significant toxicity to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.